全氟-α-六噻吩

描述

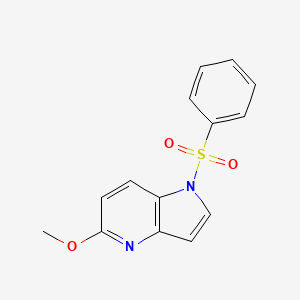

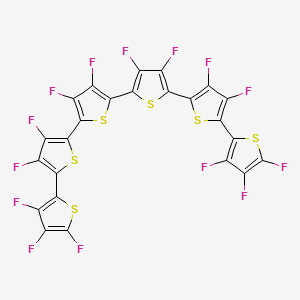

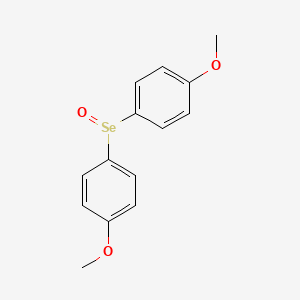

Perfluoro-alpha-sexithiophene, also known as tetradecafluoro-α-sexithiophene (PF6T), is a perfluorinated counterpart of α-sexithiophene (6T), a well-known organic p-type semiconductor with high hole mobility . PF6T has been studied in the context of molecular mixed thin films with 6T .

Synthesis Analysis

The synthesis of PF6T involves the growth and characterization of molecular mixed thin films of 6T and PF6T. These thin films are grown on silicon oxide in ultrahigh vacuum by coevaporation .Molecular Structure Analysis

The molecular structure of PF6T is similar to that of 6T, with the key difference being the perfluorination of PF6T . The crystal structure of PF6T evolves depending on the growth temperature, resulting in molecules either standing-up or lying-down .Physical And Chemical Properties Analysis

PF6T exhibits unique physical and chemical properties due to its perfluorinated structure. It has been found to form a new thin film structure different from the reported bulk phase . The impact of mixing on the core-levels and on the highest occupied molecular orbitals of 6T and PF6T has also been discussed .科学研究应用

a. Thin-Film Transistors (TFTs):

Conclusion

Perfluoro-alpha-sexithiophene (PF6T) bridges the gap between organic electronics, surface science, and biomedicine. Its intriguing properties continue to inspire innovative applications across various fields. 🚀

Reisz, B., Weimer, S., Banerjee, R., Zeiser, C., Lorch, C., Duva, G., Dieterle, J., Yonezawa, K., Yang, J.-P., & Ueno, N. (2017). Structural, optical, and electronic characterization of perfluorinated sexithiophene films and mixed films with sexithiophene. Journal of Materials Research, 32(10), 1908–1920. DOI: 10.1557/jmr.2017.99

未来方向

The future directions for PF6T research involve a better understanding of PFAS exposures, including PF6T . There is also a need for more information on long-chain PFASs, including PF6T, and their replacement and emerging ones . Furthermore, the development of sustainable alternatives for removing PFAS from contaminated soil and water has attracted more attention .

作用机制

Target of Action

Perfluoro-alpha-sexithiophene, a perfluorinated counterpart of the well-known organic p-type semiconductor alpha-sexithiophene , primarily targets the peroxisome proliferator receptor alpha (PPARα) . PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation .

Mode of Action

The interaction of Perfluoro-alpha-sexithiophene with its primary target, PPARα, is considered the primary mechanism of action . Upon binding to PPARα, Perfluoro-alpha-sexithiophene induces activation of this receptor . This activation leads to a series of biochemical events that result in various physiological changes .

Biochemical Pathways

The activation of PPARα by Perfluoro-alpha-sexithiophene affects several biochemical pathways. These include pathways involved in lipid metabolism and inflammation . The downstream effects of these pathway alterations include increased proliferation, hepatomegaly, steatosis, hypercholesterolemia, nonalcoholic fatty liver disease, and liver cancers .

Pharmacokinetics

It’s known that perfluorinated compounds are persistent in the environment and can bioaccumulate, suggesting that perfluoro-alpha-sexithiophene may have similar properties .

Result of Action

The molecular and cellular effects of Perfluoro-alpha-sexithiophene’s action are diverse. In rodents, exposure to this compound has been associated with several adverse effects on the liver, including increased proliferation, hepatomegaly, steatosis, hypercholesterolemia, nonalcoholic fatty liver disease, and liver cancers .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Perfluoro-alpha-sexithiophene. As a perfluorinated compound, it is extraordinarily resistant to degradation, leading to environmental persistence . This environmental persistence, combined with its potential to bioaccumulate, means that environmental contamination with Perfluoro-alpha-sexithiophene is of significant concern .

属性

IUPAC Name |

2-[3,4-difluoro-5-(3,4,5-trifluorothiophen-2-yl)thiophen-2-yl]-5-[5-[3,4-difluoro-5-(3,4,5-trifluorothiophen-2-yl)thiophen-2-yl]-3,4-difluorothiophen-2-yl]-3,4-difluorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24F14S6/c25-1-3(27)15(17-5(29)7(31)19(41-17)21-9(33)11(35)23(37)43-21)39-13(1)14-2(26)4(28)16(40-14)18-6(30)8(32)20(42-18)22-10(34)12(36)24(38)44-22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYOBZQVNNGMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1F)C2=C(C(=C(S2)C3=C(C(=C(S3)F)F)F)F)F)C4=C(C(=C(S4)C5=C(C(=C(S5)C6=C(C(=C(S6)F)F)F)F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24F14S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475733 | |

| Record name | Perfluoro-alpha-sexithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoro-alpha-sexithiophene | |

CAS RN |

347838-21-5 | |

| Record name | Perfluoro-alpha-sexithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Rucl2[(S)-xylbinap][(S,S)-dpen]](/img/structure/B1589699.png)